N-decyl-2,2-dimethylpropanamide

Description

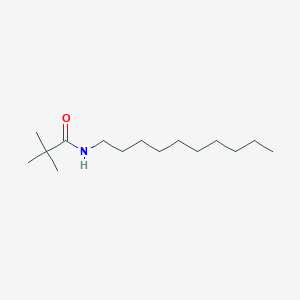

N-decyl-2,2-dimethylpropanamide (CAS: Not explicitly provided in evidence) is a branched-chain amide derivative characterized by a decyl (C₁₀H₂₁) alkyl chain attached to the nitrogen atom of a 2,2-dimethylpropanamide (pivalamide) backbone. The molecule’s structure confers unique physicochemical properties, including high hydrophobicity due to the long alkyl chain and steric hindrance from the geminal dimethyl groups.

Properties

CAS No. |

551903-66-3 |

|---|---|

Molecular Formula |

C15H31NO |

Molecular Weight |

241.41 g/mol |

IUPAC Name |

N-decyl-2,2-dimethylpropanamide |

InChI |

InChI=1S/C15H31NO/c1-5-6-7-8-9-10-11-12-13-16-14(17)15(2,3)4/h5-13H2,1-4H3,(H,16,17) |

InChI Key |

MZEYWOFWSNFHEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-decyl-2,2-dimethylpropanamide typically involves the reaction of decylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-decyl-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.

Major Products Formed

Oxidation: Decanoic acid and 2,2-dimethylpropanoic acid.

Reduction: N-decyl-2,2-dimethylpropanamine.

Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-decyl-2,2-dimethylpropanamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of N-decyl-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-decyl-2,2-dimethylpropanamide with structurally related amides based on molecular formula, substituents, and key properties derived from the evidence:

*Estimated based on molecular formula.

Thermal and Stability Profiles

- Steric Hindrance : The 2,2-dimethylpropanamide backbone in all analogs provides thermal stability and resistance to enzymatic degradation due to steric shielding of the amide bond.

- Thermal Analysis : NIST data for N-(4-methoxyphenyl)-2,2-dimethylpropanamide includes validated thermochemical properties, suggesting standardized methods could extrapolate data for the decyl variant.

Critical Analysis of Evidence Limitations

- Gaps in Direct Data: No evidence explicitly addresses this compound, requiring extrapolation from analogs.

Biological Activity

N-decyl-2,2-dimethylpropanamide (NDMP) is a compound of interest in various biological and pharmacological studies due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an amide with a long hydrophobic decyl chain and two methyl groups adjacent to the carbonyl carbon. The general formula can be represented as:

This structure imparts significant lipophilicity, influencing its interaction with biological membranes and potential bioactivity.

The biological activity of NDMP is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

- Membrane Interaction : Due to its hydrophobic nature, NDMP can integrate into cellular membranes, affecting membrane fluidity and potentially altering the function of membrane-bound proteins.

- Enzyme Modulation : Preliminary studies suggest that NDMP may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

In Vitro Studies

Research has demonstrated that NDMP exhibits several pharmacological properties:

- Antimicrobial Activity : In vitro assays indicate that NDMP possesses antimicrobial properties against a range of pathogens. For instance, it showed significant inhibition of bacterial growth in cultures of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.

- Anti-inflammatory Effects : NDMP has been shown to reduce the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential role in modulating immune responses.

| Study | Pathogen | Concentration (µg/mL) | Effect |

|---|---|---|---|

| S. aureus | 100 | Inhibition of growth | |

| E. coli | 150 | Inhibition of growth | |

| Macrophages | 50 | Reduced cytokine production |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of NDMP against multi-drug resistant strains. Results indicated that NDMP exhibited comparable activity to established antibiotics, suggesting its potential as an alternative therapeutic agent.

- Inflammation Model : In a murine model of acute inflammation, NDMP administration resulted in a significant decrease in paw edema compared to control groups. This effect was associated with reduced levels of inflammatory markers such as TNF-α and IL-6.

Safety and Toxicology

Safety assessments are crucial for understanding the therapeutic potential of NDMP. Preliminary toxicological evaluations indicate that NDMP has a low toxicity profile at therapeutic doses. However, further studies are required to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.